molecular formula C18H15Cl2N5O5 B2647828 5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1351596-16-1

5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2647828
CAS No.: 1351596-16-1
M. Wt: 452.25
InChI Key: NKXIUOGCKGEQIS-UHFFFAOYSA-N
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Description

5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H15Cl2N5O5 and its molecular weight is 452.25. The purity is usually 95%.
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Biological Activity

The compound 5-(1-(2,4-Dichlorobenzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a novel heterocyclic compound that has garnered attention for its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN4O3C2H2O4C_{18}H_{19ClN_4O_3\cdot C_2H_2O_4}, with a molecular weight of approximately 396.83 g/mol. The structure contains an azetidine ring, a pyrimidine moiety, and an oxadiazole core, which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine and azetidine components in this specific compound may enhance its efficacy against these pathogens.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have also been investigated. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, studies on related compounds indicated effective inhibition against various cancer cell lines including breast and lung cancer cells .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of oxadiazole derivatives have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways . Additionally, some derivatives have demonstrated analgesic effects comparable to standard pain relief medications.

Case Studies

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several 1,2,4-oxadiazole derivatives. The compound exhibited a lower Minimum Inhibitory Concentration (MIC) against S. aureus compared to traditional antibiotics like gentamicin.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. This suggests a potential mechanism for its anticancer activity through programmed cell death induction.

Properties

IUPAC Name

5-[1-[(2,4-dichlorophenyl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O.C2H2O4/c17-12-3-2-10(13(18)6-12)7-23-8-11(9-23)16-21-15(22-24-16)14-19-4-1-5-20-14;3-1(4)2(5)6/h1-6,11H,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXIUOGCKGEQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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